
1-(3,5-dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione (DCPDSD) is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been found to have interesting biological and physiological effects, and has been used in various lab experiments to explore its potential applications.
Scientific Research Applications
Photovoltaic Applications
Studies have demonstrated the utility of DPP-based polymers in photovoltaic cells, highlighting their effectiveness in converting solar energy into electrical energy. Wienk et al. (2008) reported on a narrow-bandgap polymer utilized in solar cells, achieving significant power conversion efficiencies through the optimization of processing parameters and morphology (Wienk, Turbiez, Gilot, & Janssen, 2008). This research underscores the potential of DPP derivatives in enhancing solar cell performance.
Organic Electronics
DPP derivatives have been explored for their applications in organic electronics, particularly in organic field-effect transistors (OFETs) and photoluminescent materials. Beyerlein and Tieke (2000) described π-conjugated polymers containing DPP units, which exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000). Such properties are crucial for developing advanced organic electronic devices.
Antimicrobial Agents
Research has also indicated the potential of DPP derivatives as antimicrobial agents. Sheikh, Ingle, and Juneja (2009) synthesized compounds exhibiting antibacterial efficacy against various pathogens, highlighting the broad spectrum of biological activities that DPP derivatives can possess (Sheikh, Ingle, & Juneja, 2009). This suggests potential applications in developing new antimicrobial compounds.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-dodecylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-28-20-16-21(26)25(22(20)27)19-14-17(23)13-18(24)15-19/h13-15,20H,2-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWYAAGQUJNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

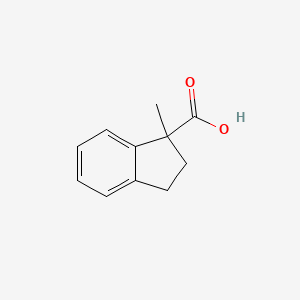

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)

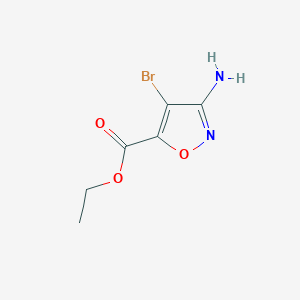
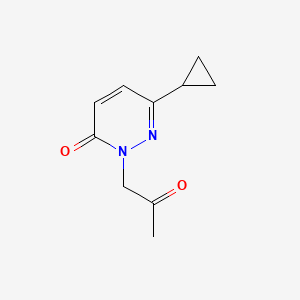
![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
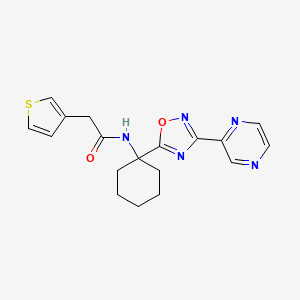
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)
![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)

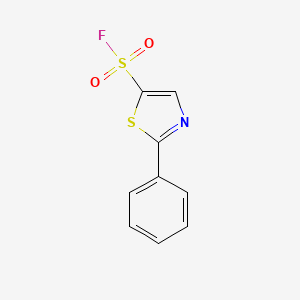

![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)